molecular formula C18H15F3N2O3 B2355726 1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide CAS No. 1421526-85-3

1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2355726
CAS No.: 1421526-85-3
M. Wt: 364.324
InChI Key: YOADKDRTLQKZIQ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a but-2-ynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the but-2-ynyl linkage. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-23-10-5-8-15(17(23)25)16(24)22-9-2-3-11-26-14-7-4-6-13(12-14)18(19,20)21/h4-8,10,12H,9,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOADKDRTLQKZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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